tert-Butyl pitavastatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl Pitavastatin: is a metabolite of Pitavastatin, a potent inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme plays a crucial role in the biosynthesis of cholesterol. As a member of the statin class of medications, this compound is primarily used for its lipid-lowering properties, making it valuable in the treatment of dyslipidemia and the prevention of cardiovascular diseases .
Mechanism of Action
Target of Action
Tert-Butyl Pitavastatin, also known as Pitavastatin, is a potent inhibitor of the enzyme HMG-CoA reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol, catalyzing the conversion of HMG-CoA to mevalonic acid . By inhibiting this enzyme, Pitavastatin effectively reduces the endogenous production of cholesterol within the liver .
Mode of Action
Pitavastatin acts as a competitive inhibitor of HMG-CoA reductase . It binds to the active site of the enzyme, preventing the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where the majority of the body’s cholesterol is produced .
Biochemical Pathways
The inhibition of HMG-CoA reductase by Pitavastatin disrupts the mevalonate pathway, which is responsible for the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . By reducing the levels of these lipids, Pitavastatin helps lower the risk of cardiovascular disease .
Pharmacokinetics
The pharmacokinetics of Pitavastatin involves its absorption, distribution, metabolism, and excretion (ADME). While specific data for this compound is not readily available, studies on Pitavastatin have shown that it has a terminal elimination half-life of approximately 3.12 to 5.01 hours . The bile-flow diversion decreased the AUC0-24 hr for Pitavastatin and its lactone to 66% and 64%, respectively .
Result of Action
The primary result of Pitavastatin’s action is the reduction of abnormal cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . It has been shown to significantly reduce LDL levels, an important risk factor for the development of cardiovascular disease . Moreover, Pitavastatin has been found to produce consistently greater increases in high-density lipoprotein cholesterol (HDL-C) levels compared to other statins .
Action Environment
The action of Pitavastatin can be influenced by various environmental factors. For instance, Pitavastatin is resistant to metabolism through the cytochrome P450 pathway in the liver , suggesting that it might minimize possible interactions with other drugs that a patient might be taking.
Preparation Methods
The synthesis of tert-Butyl Pitavastatin involves several steps:
Initial Reaction: The process begins with the reaction of (4R-Cis)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-tert-butyl acetate with a substance under the action of a base catalyst to obtain an intermediate product.
Oxidation: The intermediate product is then oxidized using an oxidant to form another intermediate.
Final Reaction: This intermediate reacts with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a second base catalyst to produce the desired compound.
Deprotection: Finally, acid deprotection is carried out to obtain this compound.
Chemical Reactions Analysis
tert-Butyl Pitavastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced, involving the addition of hydrogen or the removal of oxygen.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The compound can be hydrolyzed, breaking down into smaller molecules in the presence of water.
Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl Pitavastatin has several scientific research applications:
Chemistry: It is used as a reference compound in the study of statins and their derivatives.
Biology: Researchers use it to study the effects of statins on cellular processes and cholesterol metabolism.
Medicine: It is valuable in the development of new lipid-lowering therapies and in understanding the pharmacokinetics of statins.
Industry: The compound is used in the pharmaceutical industry for the production of statin medications .
Comparison with Similar Compounds
tert-Butyl Pitavastatin is unique among statins due to its specific molecular structure and metabolic profile. Similar compounds include:
Atorvastatin: Another potent inhibitor of hydroxymethylglutaryl-coenzyme A reductase, used widely for lowering cholesterol levels.
Rosuvastatin: Known for its high efficacy in reducing low-density lipoprotein cholesterol.
Simvastatin: A commonly used statin with a similar mechanism of action but different pharmacokinetic properties.
Compared to these compounds, this compound offers distinct advantages in terms of its metabolic stability and potency .
Biological Activity
Tert-butyl pitavastatin, a derivative of pitavastatin, is primarily recognized for its role as an antihyperlipidemic agent. It functions by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), which is crucial in the biosynthesis of cholesterol. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, and potential therapeutic applications.
This compound exerts its biological activity through the following mechanisms:
- HMG-CoA Reductase Inhibition : By inhibiting HMG-CoA reductase, it effectively reduces the synthesis of cholesterol in the liver, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream .
- Uptake via OATP1B1 : The compound is selectively taken up into the liver via hepatic organic anion transporting polypeptide 1B1 (OATP1B1). This transport mechanism is vital for its pharmacokinetics and hepatic distribution .
- Metabolic Stability : In vitro studies indicate that this compound exhibits metabolic stability in human liver microsomes, suggesting a lower likelihood of rapid degradation compared to other statins .
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following oral administration.
- Distribution : High affinity for liver tissues due to OATP1B1-mediated uptake.
- Metabolism : Primarily metabolized in the liver; exhibits a favorable half-life that supports once-daily dosing.
- Excretion : Primarily eliminated through bile, with minimal renal excretion .
Clinical Efficacy
A study evaluating the efficacy of pitavastatin (including its derivatives) demonstrated significant reductions in LDL-C levels among patients with hypercholesterolemia. The study highlighted that this compound could potentially enhance therapeutic outcomes when used in combination therapies .
Synergistic Effects
Research has indicated that this compound may have synergistic effects when combined with antifungal agents like isavuconazole, suggesting potential repurposing for treating infections such as Acanthamoeba keratitis . This opens avenues for further exploration into its dual role as both a lipid-lowering agent and an adjunctive treatment for infections.
Comparative Biological Activity Table
Compound | Mechanism of Action | Key Findings | Clinical Application |
---|---|---|---|
This compound | HMG-CoA reductase inhibition | Significant LDL-C reduction; metabolic stability | Hypercholesterolemia; potential infection treatment |
Pitavastatin | HMG-CoA reductase inhibition | Effective in lowering cholesterol levels | Hyperlipidemia |
Atorvastatin | HMG-CoA reductase inhibition | Widely studied; strong LDL-C lowering effects | Cardiovascular risk reduction |
Properties
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.